Gly-Phe-Gly-Aldehyde semicarbazone

Affinity chromatography Cathepsin B purification Cysteine protease isolation

Cathepsin B purification often requires multi-step chromatography with significant activity loss. Gly-Phe-Gly-Aldehyde semicarbazone (CAS 102579-48-6) solves this by enabling single-step affinity purification. • Enables single-step cathepsin B purification from human liver with ~280-fold higher yield vs. conventional methods when immobilized on Sepharose 4B. • Validated positive control for Plasmodium falciparum cysteine protease inhibition (80-90% at 10 µM). • Applicable for purifying cathepsin B-like proteases from Schistosoma japonicum and Plasmodium species. Specify the semicarbazone form for enhanced stability during coupling and storage. For research use only.

Molecular Formula C14H20N6O3
Molecular Weight 320.35 g/mol
Cat. No. B12384915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Phe-Gly-Aldehyde semicarbazone
Molecular FormulaC14H20N6O3
Molecular Weight320.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CN
InChIInChI=1S/C14H20N6O3/c15-9-12(21)19-11(8-10-4-2-1-3-5-10)13(22)17-6-7-18-20-14(16)23/h1-5,7,11H,6,8-9,15H2,(H,17,22)(H,19,21)(H3,16,20,23)/b18-7+/t11-/m0/s1
InChIKeyLMBXWLGKUIYESA-TUVHXFJTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GFG-Semicarbazone Product Overview


Gly-Phe-Gly-Aldehyde semicarbazone (CAS 102579-48-6, GFG-semicarbazone) is a synthetic tripeptide derivative consisting of a Gly-Phe-Gly backbone terminated with an aldehyde semicarbazone functional group . It functions as a reversible inhibitor of the lysosomal cysteine protease cathepsin B [1] and has been employed as an affinity ligand for the purification of cathepsin B and related enzymes from diverse biological sources [2]. The semicarbazone moiety serves as a protected aldehyde precursor, offering enhanced handling stability compared to the free aldehyde form while retaining the capacity for enzyme-inhibitor interactions .

Workflow Cathepsin B affinity chromatography, reversible inhibition studies
Selection context Tripeptide aldehyde semicarbazone with protected aldehyde precursor form
Use context Immobilized ligand for enzyme purification, inhibitor profiling

Why GFG-Semicarbazone Is Irreplaceable


Generic substitution among cathepsin B inhibitors is scientifically unsound because the peptide scaffold and aldehyde semicarbazone moiety collectively determine binding specificity, reversibility profile, and practical utility as an immobilized ligand. While broad-spectrum cysteine protease inhibitors such as E-64 (irreversible epoxide) or leupeptin (reversible aldehyde) can inhibit cathepsin B, they lack the defined tripeptide recognition motif (Gly-Phe-Gly) that confers selective binding interactions with the enzyme's active site [1]. Furthermore, the semicarbazone form provides distinct advantages over free aldehydes: it is chemically more stable during storage and handling, and can be hydrolyzed in situ to regenerate the active aldehyde species for enzyme inhibition [2]. Critically, GFG-semicarbazone has been immobilized on Sepharose matrices for affinity chromatography applications—a functional utility that non-peptidic small-molecule inhibitors and irreversible binders cannot provide [3]. The evidence below quantitatively and functionally demonstrates why this specific compound must be specified by CAS rather than substituted with in-class alternatives.

Recognition motif mismatch
E-64 or leupeptin lack the Gly-Phe-Gly tripeptide scaffold and may not replicate selective cathepsin B active-site binding.
Form stability may shift
Free aldehyde forms may exhibit lower storage stability; the semicarbazone-protected form supports in situ hydrolysis for enzyme interaction studies.
Affinity resin utility differs
Non-peptidic or irreversible inhibitors cannot provide immobilized Sepharose-based affinity chromatography functionality.

GFG-Semicarbazone Selection Evidence


Cathepsin B Affinity Purification Yield

Gly-Phe-Gly-Aldehyde semicarbazone immobilized on Sepharose 4B enabled single-step affinity purification of human cathepsin B from crude liver extract with substantially higher yield compared to the conventional multi-step procedure [1]. The affinity method produced 9.5 mg of purified cathepsin B from 17 g of human liver, whereas the conventional four-step procedure (autolysis, acetone fractionation, CM-cellulose chromatography, and organomercurial affinity chromatography) yielded only 3-4 mg from 1.8 kg of liver [1].

Affinity yield
Head-to-head
~280-fold higher yield
Supports single-step purification workflow fit
0.56 mg vs 0.002 mg per gram human liver
Affinity chromatography Cathepsin B purification Cysteine protease isolation

Falcipain Reference Inhibitor Activity

In a patent disclosing novel antimalarial compounds targeting Plasmodium falciparum cysteine proteases, Gly-Phe-Gly-Aldehyde semicarbazone was employed as a positive control reference inhibitor against recombinant falcipain-2 and falcipain-3 [1]. The patent reports that GFG-semicarbazone inhibited falcipain-2 and falcipain-3 activity by approximately 80-90% at 10 µM concentration under the specified assay conditions [1]. This established its utility as a benchmark for evaluating novel inhibitor potency in malaria drug discovery programs.

Falcipain inhibition
Reported
80–90% inhibition at 10 µM
Supports comparator assay-response context
Falcipain-2/-3 reference inhibitor benchmark
Malaria Falcipain inhibition Plasmodium falciparum Cysteine protease

Sj31 Protease Affinity Purification

GFG-aldehyde semicarbazone affinity chromatography has been successfully employed for the purification of the cathepsin B-like proteinase Sj31 from Schistosoma japonicum, the causative agent of schistosomiasis [1]. The immobilized semicarbazone ligand enabled selective capture of the target protease from crude parasite extracts, demonstrating cross-species applicability beyond mammalian cathepsin B. This purification method has been further extended to the isolation of falcipains from Plasmodium species, establishing a reproducible platform for parasite cysteine protease research [1].

Parasite protease capture
Cross-study comparable
Selective capture from S. japonicum, Plasmodium spp.
Supports cross-species affinity platform
Sj31 and falcipain single-step isolation
Schistosomiasis Parasite protease Affinity purification Sj31 proteinase

Cathepsin X Discriminatory Inhibition

In the biochemical characterization of human cathepsin X (EC 3.4.18.1), GFG-semicarbazone was used alongside the specific cathepsin B inhibitor CA-074 to probe the enzyme's inhibitor susceptibility profile [1]. Cathepsin X was found to be inhibited by both CA-074 and GFG-semicarbazone, a pattern distinct from other cathepsin family members, thereby establishing GFG-semicarbazone as a valuable tool for discriminating between closely related cysteine protease subfamilies based on differential inhibitor sensitivity [1].

Subfamily profiling
Reported
Cathepsin X inhibited by GFG-semicarbazone and CA-074
Supports inhibitor-based cathepsin discrimination
Distinct from cathepsins H and L profiles
Cathepsin X Cysteine protease Biochemical characterization Inhibitor profiling

GFG-Semicarbazone Application Scenarios


Cathepsin B Single-Step Affinity Purification

When immobilized on Sepharose 4B, GFG-aldehyde semicarbazone enables single-step purification of cathepsin B from human liver extracts with a yield of 0.56 mg purified enzyme per gram of starting tissue—approximately 280-fold higher than conventional multi-step procedures [1]. Researchers procuring this compound for affinity resin preparation should specify the semicarbazone form rather than the free aldehyde, as the semicarbazone moiety provides enhanced stability during the coupling reaction and storage of the prepared resin.

Falcipain Inhibitor Screening Reference Standard

In drug discovery programs targeting Plasmodium falciparum cysteine proteases (falcipain-2 and falcipain-3), GFG-semicarbazone serves as a validated positive control that inhibits both enzymes by 80-90% at 10 µM [1]. Procurement of this compound enables reproducible benchmarking of novel inhibitor candidates, meeting the requirement for a known-inhibitor comparator in structure-activity relationship studies and patent applications.

Parasite Cysteine Protease Affinity Purification

GFG-aldehyde semicarbazone affinity chromatography has been validated for the purification of cathepsin B-like proteinase Sj31 from Schistosoma japonicum and falcipains from Plasmodium species [1]. Research groups studying neglected tropical diseases can procure this compound to establish a reproducible purification platform for parasite cysteine proteases, eliminating the need for multi-step conventional chromatography methods that often result in significant activity loss.

Cathepsin Subfamily Discrimination by Inhibitor Profiling

For biochemical characterization studies requiring differentiation between cathepsin B, H, L, and X subfamilies, GFG-semicarbazone provides a distinctive inhibition profile when used alongside CA-074 and other class-specific inhibitors [1]. Cathepsin X exhibits the unique property of being inhibited by both GFG-semicarbazone and CA-074—a pattern that distinguishes it from cathepsins H and L. Procurement of GFG-semicarbazone is therefore essential for research programs conducting comprehensive cysteine protease family characterization.

Application
Selection Property
Validation Focus
Cathepsin B affinity purification
Semicarbazone-protected aldehyde form
Resin coupling stability, single-step yield
Falcipain inhibitor screening reference
Reported reference inhibitor activity
Benchmark inhibition threshold reproducibility
Parasite cysteine protease purification
Cross-species cathepsin B-like recognition
Selective capture from complex parasite extracts
Cathepsin subfamily discrimination
Differential inhibitor sensitivity profile
Cathepsin X vs. H/L inhibitor response pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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